乙酰-Tau肽(273-284)酰胺三氟乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

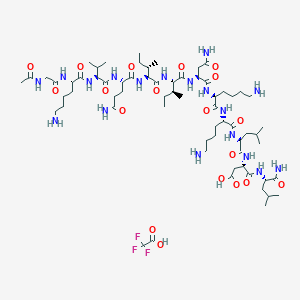

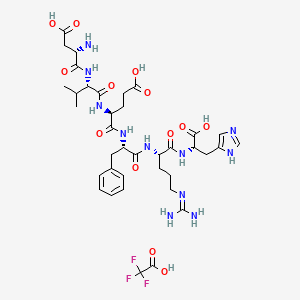

Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is a synthetic peptide with the sequence Ac-Gly-Lys-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-NH₂ . It forms homooligomers and heterooligomers with Aβ (25-35) .

Molecular Structure Analysis

The molecular formula of Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is C₆₄H₁₁₆N₁₈O₁₇ . Its molecular weight is 1409.74 . The one-letter code for the peptide sequence is Ac-GKVQIINKKLDL-NH₂ .Physical and Chemical Properties Analysis

The salt form of this peptide is Trifluoroacetate . It has a molecular weight of 1409.74 and a chemical formula of C₆₄H₁₁₆N₁₈O₁₇ . The storage temperature for this compound is less than -15°C .科学研究应用

淀粉样原纤维的结构

乙酰-Tau肽(273-284)酰胺三氟乙酸的研究提供了对显示PHF形态的淀粉样原纤维形成的核心成核位点的见解。研究分析了tau相关肽构建体形成的集合体的X射线衍射图,揭示了β折叠片的正交晶胞的特征,并提出了一个交叉β构象。这项研究表明,特定的肽相互作用,例如酪氨酸-酪氨酸芳香相互作用,可以稳定层间,这可能是抗tau病药物的靶点 (Inouye等,2006).

短tau肽的原纤维形成

进一步的研究调查了短tau肽的原纤维形成,例如那些基于tau蛋白的PHF6片段的肽。这些肽已被证明可以快速形成细丝,它们的聚合速率和形态提供了对原纤维形成至关重要的成核和自组装过程的见解。该研究强调了tau的小两亲片段在引发成核和导致可能促成神经退行性疾病过程的细丝结构中的作用 (Goux等,2004).

化学稳定性和修饰

其他研究专注于具有三氟乙酰基的肽的化学性质,探索它们的稳定性、修饰和相互作用。例如,对酸不稳定的2-羟基-4-甲氧基苄基(Hmb)酰胺保护基的研究表明,乙酰化如何增加酸稳定性,这与肽合成和修饰策略相关 (Quibell等,1994).

作用机制

Target of Action

The primary target of Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is the Amyloid-beta (Aβ) peptide , specifically the Ac-Aβ (25-35)-NH2 fragment . This peptide fragment plays a crucial role in the pathogenesis of Alzheimer’s disease.

Mode of Action

Acetyl-Tau Peptide (273-284) amide Trifluoroacetate interacts with its target by limiting the substantial aggregation of Ac-Aβ (25-35)-NH2 . By doing so, it acts as an inhibitor of Ac-Aβ (25-35)-NH2 .

Biochemical Pathways

The compound affects the biochemical pathway involved in the formation of amyloid plaques , a characteristic feature of Alzheimer’s disease. By inhibiting the aggregation of Ac-Aβ (25-35)-NH2, it potentially disrupts the formation of these plaques .

Result of Action

The primary molecular effect of Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is the reduction in the aggregation of Ac-Aβ (25-35)-NH2 . This action at the molecular level could potentially lead to a decrease in the formation of amyloid plaques, thereby mitigating the symptoms of Alzheimer’s disease.

未来方向

生化分析

Biochemical Properties

Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is known to interact with amyloid-beta peptides, particularly Ac-Aβ (25-35)-NH2, and inhibit their aggregation . This interaction is crucial for studying the cross-interaction between amyloid-beta and Tau proteins, which is a key feature in the development of Alzheimer’s disease . The compound also forms homooligomers and heterooligomers with amyloid-beta peptides, which can be used to model the aggregation process in vitro .

Cellular Effects

Acetyl-Tau Peptide (273-284) amide Trifluoroacetate has been shown to influence various cellular processes. It limits the substantial aggregation of amyloid-beta peptides, thereby reducing their toxicity . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the interactions between Tau and amyloid-beta peptides . These effects are particularly relevant in neuronal cells, where Tau aggregation is associated with neurodegeneration .

Molecular Mechanism

The molecular mechanism of Acetyl-Tau Peptide (273-284) amide Trifluoroacetate involves its binding interactions with amyloid-beta peptides. By inhibiting the aggregation of Ac-Aβ (25-35)-NH2, the compound prevents the formation of toxic amyloid-beta aggregates . This inhibition is achieved through the formation of stable complexes between the acetylated Tau peptide and amyloid-beta peptides, which disrupts the aggregation process . Additionally, the compound may influence gene expression and enzyme activity related to Tau and amyloid-beta metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetyl-Tau Peptide (273-284) amide Trifluoroacetate can change over time. The compound is stable under recommended storage conditions, but its activity may decrease over prolonged periods . Long-term studies have shown that the compound can maintain its inhibitory effects on amyloid-beta aggregation for extended durations, although some degradation may occur . These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Acetyl-Tau Peptide (273-284) amide Trifluoroacetate vary with different dosages in animal models. At lower doses, the compound effectively inhibits amyloid-beta aggregation without causing significant toxicity . At higher doses, some adverse effects may be observed, including potential toxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the optimal concentration for therapeutic applications and experimental studies .

Metabolic Pathways

Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is involved in metabolic pathways related to Tau and amyloid-beta metabolism. The compound interacts with enzymes and cofactors that regulate the aggregation and degradation of Tau and amyloid-beta peptides . These interactions can influence metabolic flux and the levels of various metabolites, which are important for understanding the biochemical basis of neurodegenerative diseases .

Transport and Distribution

Within cells and tissues, Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in regions where Tau and amyloid-beta aggregation occur . Understanding the transport and distribution of the compound is essential for developing targeted therapeutic strategies .

Subcellular Localization

The subcellular localization of Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles where it exerts its inhibitory effects on amyloid-beta aggregation . This localization is critical for its activity and function, as it ensures that the compound reaches the sites of Tau and amyloid-beta interaction .

属性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H116N18O17.C2HF3O2/c1-12-36(9)52(82-64(99)53(37(10)13-2)81-58(93)42(23-24-47(68)84)75-62(97)51(35(7)8)80-57(92)39(20-14-17-25-65)72-49(86)32-71-38(11)83)63(98)79-45(30-48(69)85)60(95)74-40(21-15-18-26-66)55(90)73-41(22-16-19-27-67)56(91)77-44(29-34(5)6)59(94)78-46(31-50(87)88)61(96)76-43(54(70)89)28-33(3)4;3-2(4,5)1(6)7/h33-37,39-46,51-53H,12-32,65-67H2,1-11H3,(H2,68,84)(H2,69,85)(H2,70,89)(H,71,83)(H,72,86)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,91)(H,78,94)(H,79,98)(H,80,92)(H,81,93)(H,82,99)(H,87,88);(H,6,7)/t36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAMUZFPACIOAW-ZAXCWQNASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H117F3N18O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1523.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

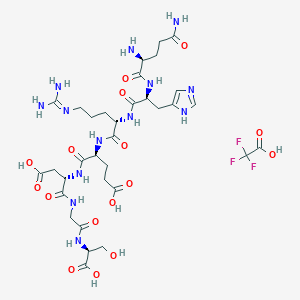

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295356.png)

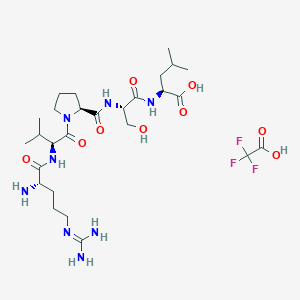

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295360.png)